2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester
Overview
Description
2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester is a chemical compound with the empirical formula C12H14ClNO2Si and a molecular weight of 267.78 g/mol . This compound is known for its unique structure, which includes a chloro group, a trimethylsilanylethynyl group, and a nicotinic acid methyl ester moiety. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloronicotinic acid and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A base like potassium carbonate (K2CO3) is often used to facilitate the reaction.
Synthetic Route: The 2-chloronicotinic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Chemical Reactions Analysis
2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide (H2O2). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester involves its interaction with specific molecular targets. The chloro group and the trimethylsilanylethynyl group play crucial roles in its binding to enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester can be compared with other similar compounds such as:
2-Chloro-4-iodo-nicotinic acid methyl ester: This compound has an iodine atom instead of the trimethylsilanylethynyl group.
5-Chloro-2-[(6-methyl-3-pyridinyl)oxy]nicotinic acid: This compound has a different substitution pattern on the nicotinic acid moiety.
5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]nicotinic acid: Similar to the previous compound but with a different methyl group position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-chloro-4-(2-trimethylsilylethynyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2Si/c1-16-12(15)10-9(5-7-14-11(10)13)6-8-17(2,3)4/h5,7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAFNLLWRMATGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592074 | |
Record name | Methyl 2-chloro-4-[(trimethylsilyl)ethynyl]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470463-44-6 | |
Record name | Methyl 2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470463-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloro-4-[(trimethylsilyl)ethynyl]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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